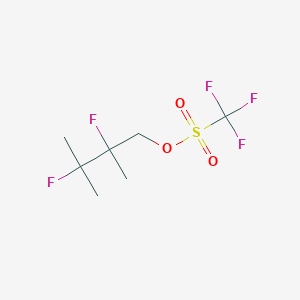
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine, also known as FTOA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, biochemistry, and molecular biology. FTOA is a heterocyclic compound that contains a triazole, oxadiazole, and amine group.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine inhibits the activity of various enzymes by binding to their active sites. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticonvulsant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has several advantages and limitations for lab experiments. The advantages of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine include its potent inhibitory activity against various enzymes and its anticancer activity against various cancer cell lines. The limitations of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study the potential toxicity of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine and its effects on human health. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine.
Métodos De Síntesis
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with o-toluidine to form 4-(o-tolyl)benzoic acid. The next step involves the reaction of 4-(o-tolyl)benzoic acid with sodium azide to form 4-(o-tolyl)benzyl azide, which is then reacted with 4-fluorophenyl isocyanate to form 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine.
Aplicaciones Científicas De Investigación
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been widely studied for its potential applications in various fields such as drug discovery, biochemistry, and molecular biology. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has also been shown to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPGJQBIJBGIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)





![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)


![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)